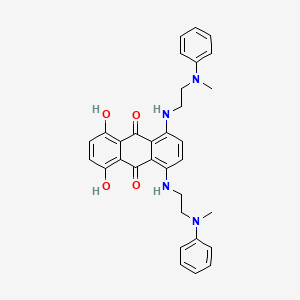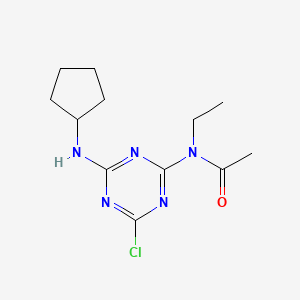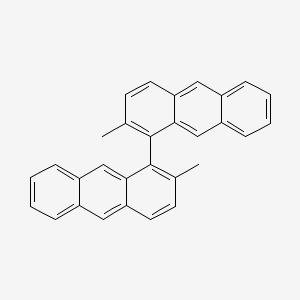
2,2'-Dimethyl-1,1'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-1,1’-bianthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by two anthracene units connected at the 1-position, with methyl groups attached at the 2,2’-positions. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .
Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Restored hydrocarbon forms.
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.
Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects
Comparación Con Compuestos Similares
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthraquinone Derivatives: Possess similar photophysical properties and are used in various industrial applications.
1,1’-Binaphthalene Derivatives: Share structural similarities and are used in chiral synthesis and as ligands in asymmetric catalysis .
Uniqueness: 2,2’-Dimethyl-1,1’-bianthracene stands out due to its unique combination of photophysical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Propiedades
Número CAS |
62817-78-1 |
|---|---|
Fórmula molecular |
C30H22 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylanthracen-1-yl)anthracene |
InChI |
InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |
Clave InChI |
DVQSMPCWQPXQBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


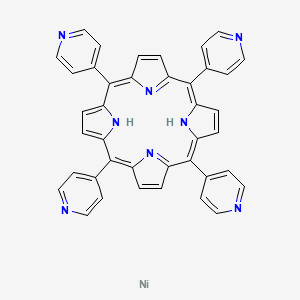
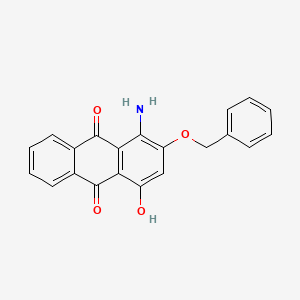
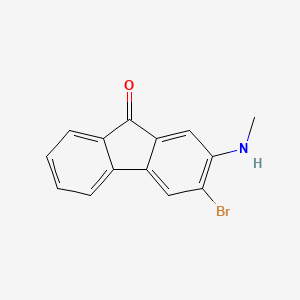
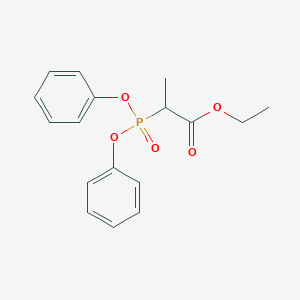
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)


![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

